N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine
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Overview
Description
N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This compound is derived from 6-methylnicotinaldehyde, a derivative of nicotinaldehyde, which is a pyridine-based aldehyde. The oxime functional group is known for its versatility in organic synthesis and its applications in various fields such as medicinal chemistry, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methylnicotinaldehyde oxime typically involves the reaction of 6-methylnicotinaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an aqueous medium with pH adjustment to ensure optimal conditions for oxime formation . The general reaction scheme is as follows:
6-Methylnicotinaldehyde+Hydroxylamine Hydrochloride→6-Methylnicotinaldehyde Oxime+HCl
Industrial Production Methods: Industrial production of oximes, including 6-methylnicotinaldehyde oxime, often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated pH control systems can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Reduction: Reduction of oximes typically yields the corresponding amines.
Substitution: Oximes can participate in substitution reactions, particularly with electrophiles, to form new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oxime derivatives.
Scientific Research Applications
N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-methylnicotinaldehyde oxime involves its ability to form stable complexes with metal ions and its reactivity towards electrophiles. The oxime group can act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is exploited in the design of enzyme inhibitors and in catalytic processes .
Comparison with Similar Compounds
Pralidoxime: Used as an antidote for organophosphate poisoning.
Obidoxime: Another antidote for organophosphate poisoning with a broader spectrum of activity.
HI-6: A highly effective oxime for reactivating acetylcholinesterase inhibited by nerve agents.
Uniqueness: N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine is unique due to its specific structural features derived from nicotinaldehyde, which imparts distinct reactivity and binding properties compared to other oximes. Its methyl group at the 6-position of the pyridine ring influences its electronic properties and reactivity, making it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
89693-75-4 |
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Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
N-[(6-methylpyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O/c1-6-2-3-7(4-8-6)5-9-10/h2-5,10H,1H3 |
InChI Key |
FSXJWNJAHOZWJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C=NO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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